4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline
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Overview
Description
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline is a fluorinated organic compound. It is characterized by the presence of a sulfonyl group attached to a hexane chain, which is heavily fluorinated, and an aniline group. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity, stability, and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline typically involves multiple steps:
Fluorination: The hexane chain is fluorinated using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.
Sulfonylation: The fluorinated hexane is then reacted with a sulfonyl chloride, such as chlorosulfonic acid (HSO3Cl), to introduce the sulfonyl group.
Amination: Finally, the sulfonylated fluorinated hexane is reacted with aniline in the presence of a base, such as sodium hydroxide (NaOH), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced sulfonyl derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline group.
Scientific Research Applications
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline involves its interaction with molecular targets through its fluorinated and sulfonyl groups. The fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)benzene: Similar structure but lacks the aniline group.
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)phenol: Contains a phenol group instead of an aniline group.
Uniqueness
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline is unique due to the presence of both the aniline and heavily fluorinated sulfonyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
147029-28-5 |
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Molecular Formula |
C12H6F13NO2S |
Molecular Weight |
475.23 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)aniline |
InChI |
InChI=1S/C12H6F13NO2S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)29(27,28)6-3-1-5(26)2-4-6/h1-4H,26H2 |
InChI Key |
VRERAVZGWDFWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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